Zero Hydrogen Bond Donors Versus 6-Chloro-8-methylquinolin-4(1H)-one: Impact on Membrane Permeability and Oral Bioavailability Predictions
The N1-ethyl substitution in 6-chloro-1-ethyl-8-methylquinolin-4(1H)-one eliminates the single hydrogen bond donor (HBD) present in the NH tautomer of 6-chloro-8-methylquinolin-4(1H)-one (CAS 203626-38-4). The target compound has HBD = 0, while the 1-unsubstituted analog has HBD = 1 [1]. This reduction to zero HBD is a recognized Lipinski rule-of-five compliance advantage for oral bioavailability and passive membrane permeation. Concomitantly, the N1-ethyl group increases XLogP3 from approximately 2.6 (6-chloro-8-methylquinolin-4(1H)-one) to 3.1 (target compound), a ΔlogP of +0.5 [1].
| Evidence Dimension | Hydrogen Bond Donor Count and Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | HBD = 0, HBA = 2, XLogP3 = 3.1, TPSA = 20.3 Ų |
| Comparator Or Baseline | 6-Chloro-8-methylquinolin-4(1H)-one (CAS 203626-38-4): HBD = 1, XLogP3 ≈ 2.6, TPSA = 29.1 Ų |
| Quantified Difference | ΔHBD = -1; ΔXLogP3 = +0.5; ΔTPSA = -8.8 Ų |
| Conditions | Computed physicochemical properties from PubChem (2021.05.07 release) and vendor datasheets |
Why This Matters
Zero HBD combined with a modestly elevated logP improves predicted passive membrane permeability, making this compound a more attractive scaffold for CNS-penetrant or orally bioavailable lead series compared to the 1-unsubstituted analog.
- [1] PubChem Compound Summary for CID 45588876, 6-Chloro-1-ethyl-8-methylquinolin-4(1H)-one. National Center for Biotechnology Information (2025). View Source
